Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate
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Overview
Description
Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, methyl, and iodo groups, as well as two ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Acids or Bases: For ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while hydrolysis can produce carboxylic acids .
Scientific Research Applications
Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The chloro, methyl, and iodo groups, along with the ester functionalities, contribute to its reactivity and binding properties. These interactions can affect various biochemical pathways, making it a valuable compound for research .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-(3-chloro-2-methylphenyl)-1H-pyrazole-3,4-dicarboxylate
- Dimethyl 1-(2-chlorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
- Dimethyl 1-(5-chloro-2-methylphenyl)-1H-pyrazole-3,4-dicarboxylate
Uniqueness
Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of the iodo group, which can significantly influence its reactivity and binding properties. This makes it distinct from other similar compounds and valuable for specific research applications .
Properties
CAS No. |
853349-33-4 |
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Molecular Formula |
C14H12ClIN2O4 |
Molecular Weight |
434.61 g/mol |
IUPAC Name |
dimethyl 1-(3-chloro-2-methylphenyl)-5-iodopyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C14H12ClIN2O4/c1-7-8(15)5-4-6-9(7)18-12(16)10(13(19)21-2)11(17-18)14(20)22-3/h4-6H,1-3H3 |
InChI Key |
VTKVMJOASCBFDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(C(=N2)C(=O)OC)C(=O)OC)I |
Origin of Product |
United States |
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